![molecular formula C18H18O6 B1242642 (4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione CAS No. 75207-13-5](/img/structure/B1242642.png)
(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monocillin I is a natural product found in Neophaeosphaeria quadriseptata, Floropilus chiversii, and other organisms with data available.
Scientific Research Applications
Acidity and Basicity in Mass Spectrometry
The study by Podda, Corda, Maccioni, & Traldi (1986) investigates the mass spectrometric behavior of similar polyether‐ester compounds, focusing on their intrinsic acidity and basicity. This research could be relevant for understanding the properties of the specified compound in mass spectrometric analysis.
Synthesis of Polyhydroxylated Derivatives
Khlevin, Sosonyuk, Proskurnina, & Zefirov (2012) describe the synthesis of new polyhydroxylated structures, including 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes. These compounds are considered valuable for potentially bioactive molecules, highlighting the importance of such chemical structures in drug discovery and pharmacology.
Steroid Synthesis Research
Bull & Bischofberger's (1983) work on 14-Methyl steroids involves synthesizing similar tricyclic dione structures. This research is significant in the context of steroid chemistry, indicating potential applications in synthesizing novel steroid analogues.
Iron(II) Complexes as Non-Heme Porphyrin Analogues
Korendovych, Kryatova, Reiff, & Rybak-Akimova (2007) conducted a study on Iron(II) complexes with macrocyclic ligands similar in structure to the compound . The research explores the reactivity of these complexes with dioxygen, suggesting potential applications in catalysis and biomimetic chemistry.
properties
CAS RN |
75207-13-5 |
|---|---|
Product Name |
(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C18H18O6/c1-10-6-16-15(24-16)5-3-2-4-12(19)7-11-8-13(20)9-14(21)17(11)18(22)23-10/h2-5,8-10,15-16,20-21H,6-7H2,1H3/b4-2+,5-3+/t10-,15-,16-/m1/s1 |
InChI Key |
XTUZVEOWUSGCSV-HLZLSLRQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1 |
SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3)O)O)C(=O)O1 |
synonyms |
6-(7,8-epoxy-10-hydroxy-2-oxo-3,5-undecadienyl)-beta-resorcylic acid mu -lactone monocillin I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



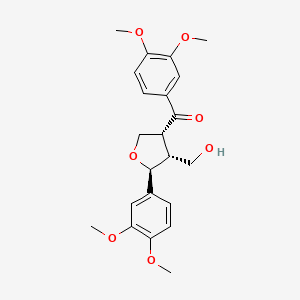
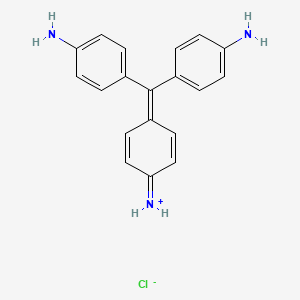
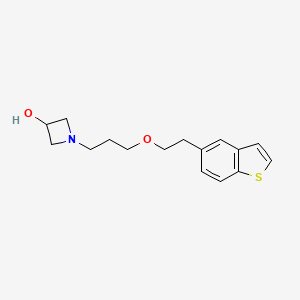
![1,2,6,7-Tetraoxaspiro[7.11]nonadecane](/img/structure/B1242567.png)



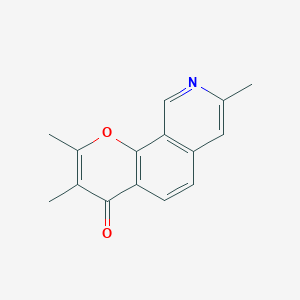
![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
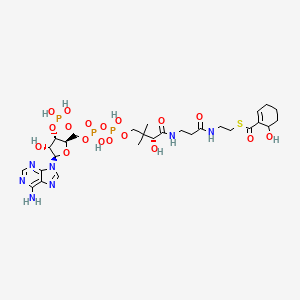
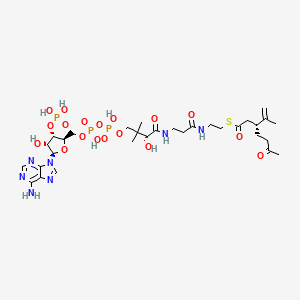
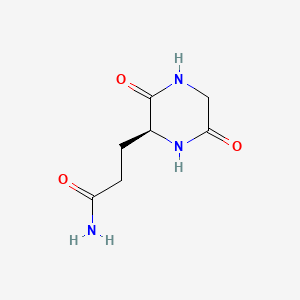

![1,3,6,7-Tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1242582.png)